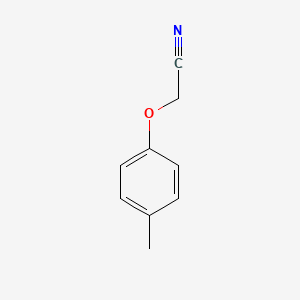

4-Methylphenoxyacetonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methylphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCOKJDTFHEYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334418 | |

| Record name | 4-Methylphenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33901-44-9 | |

| Record name | 2-(4-Methylphenoxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33901-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylphenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-TOLYLOXY-ACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methylphenoxyacetonitrile and Its Derivatives

Established Synthetic Routes

Traditional methods for synthesizing 4-Methylphenoxyacetonitrile and related aryloxyacetonitriles have been well-documented, providing a foundational basis for more modern approaches. These routes are typically reliable and utilize readily available starting materials.

The core of aryloxyacetonitrile synthesis lies in the principles of nucleophilic substitution. youtube.com This class of reactions involves a nucleophile attacking an electrophilic center, resulting in the displacement of a leaving group. In the context of this compound synthesis, the reaction is a variation of the Williamson ether synthesis. The process begins with the deprotonation of a phenol (B47542), in this case, 4-methylphenol (p-cresol), by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic two-carbon unit that contains a good leaving group, leading to the formation of the desired ether linkage. The mechanism is generally considered a bimolecular nucleophilic substitution (SN2) reaction. youtube.com The success of this reaction is contingent on several factors, including the strength of the nucleophile, the nature of the leaving group, and the solvent used. libretexts.org

Acetonitrile (B52724) is not only a common solvent in organic synthesis but also a versatile C2 building block. mdpi.com Its methyl protons are weakly acidic (pKa ≈ 31.3 in DMSO), meaning they can be removed by a strong base to form a nucleophilic carbanion, ¯CH2CN. mdpi.com This nucleophile can then participate in substitution reactions.

Furthermore, acetonitrile can be used as a source for the cyanomethyl (•CH2CN) radical. mdpi.com In some synthetic strategies, this radical can be added to other molecules. Copper-catalyzed reactions have been reported for the cyanomethylation of various substrates using acetonitrile as both the solvent and the source of the cyanomethyl group. mdpi.com These methods, while sometimes requiring harsh conditions like high temperatures, expand the toolkit for creating molecules containing the acetonitrile moiety. mdpi.com

A direct and widely used method for synthesizing this compound is the reaction between 4-methylphenol and chloroacetonitrile (B46850). This reaction is a prime example of the nucleophilic substitution pathway described earlier.

The synthesis proceeds as follows:

Deprotonation: 4-methylphenol is treated with a suitable base, such as potassium carbonate (K2CO3) or sodium hydroxide (B78521) (NaOH), in an appropriate solvent. The base removes the acidic proton from the hydroxyl group, generating the 4-methylphenoxide anion.

Nucleophilic Attack: The newly formed 4-methylphenoxide anion acts as a nucleophile and attacks the carbon atom of chloroacetonitrile that is bonded to the chlorine atom.

Displacement: The chloride ion is displaced as the leaving group, resulting in the formation of the C-O ether bond and yielding this compound.

A typical solvent for this reaction is acetone (B3395972) or ethanol (B145695), which facilitates the dissolution of the reactants and the progression of the SN2 reaction. prepchem.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Methylphenol | Chloroacetonitrile | K2CO3 | Acetone | This compound |

| 4-Methylphenol | Chloroacetonitrile | NaOH | Ethanol | This compound |

Advanced and Green Synthesis Approaches

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing this compound. These advanced approaches aim to improve yield and purity while minimizing waste and energy consumption.

The introduction of catalysts can significantly enhance the rate and efficiency of the synthesis. Phase-transfer catalysts (PTCs) are particularly effective in reactions involving an aqueous phase and an organic phase. In the synthesis of this compound, where the phenoxide salt may have limited solubility in the organic solvent where chloroacetonitrile resides, a PTC like benzyltriethylammonium chloride can transport the phenoxide anion from the aqueous or solid phase into the organic phase, thereby accelerating the reaction. google.com

Metal-based catalysis also represents an advanced approach. Copper catalysts, for example, are known to mediate the coupling of nitriles and other compounds. orgsyn.org Copper(II) acetate (B1210297) has been used in reactions involving nitriles, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds under specific conditions. orgsyn.org Such catalytic systems can offer alternative pathways that may proceed under milder conditions than traditional methods.

Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing reaction time and side-product formation. Key parameters include temperature, solvent, and the nature of the base.

Temperature: While heating generally increases the reaction rate, excessively high temperatures can lead to decomposition or the formation of unwanted byproducts. Studies on similar syntheses have shown that optimal temperatures often range from the reflux temperature of the solvent to slightly elevated temperatures (e.g., 80-120°C). chemicalbook.com For instance, the synthesis of acetonitrile from acetic acid and ammonia (B1221849) over a γ-alumina catalyst is optimized at initial temperatures of 360-380°C to achieve high yields while avoiding catalyst carbidization that occurs at higher temperatures. researchgate.net

Solvent: The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile can accelerate SN2 reactions. For example, a synthesis of a related compound, 4-hydroxy-3-methoxyphenylacetonitrile, was conducted in DMF at 120°C. chemicalbook.com

Base: The strength and solubility of the base affect the rate of phenoxide formation. While strong bases like sodium hydride ensure complete deprotonation, milder bases like potassium carbonate are often preferred for their lower cost, easier handling, and reduced side reactions.

The following table summarizes how different conditions can impact the synthesis.

| Parameter | Condition A | Condition B | Expected Outcome |

| Catalyst | None | Phase-Transfer Catalyst | Condition B leads to a faster reaction rate and potentially higher yield. |

| Solvent | Ethanol (Protic) | DMF (Polar Aprotic) | Condition B generally favors a faster SN2 reaction. |

| Temperature | Room Temperature | 80 °C | Condition B results in a significantly faster reaction rate. |

| Base | K2CO3 (Mild) | NaH (Strong) | Condition B ensures faster and more complete deprotonation but requires stricter anhydrous conditions. |

Considerations for Industrial Scale Production

The transition of a laboratory synthesis of this compound to an industrial scale involves a multitude of considerations beyond simple multiplication of reagent quantities. The primary goal is to develop a process that is safe, cost-effective, robust, and environmentally sustainable. catsci.com

Key factors in the scale-up process include:

Route Selection and Process Optimization: While a common laboratory synthesis involves the Williamson ether synthesis—reacting p-cresol (B1678582) with a haloacetonitrile like chloroacetonitrile—alternative routes must be evaluated for industrial viability. An ideal route maximizes atom economy, uses readily available and cheaper starting materials, and involves fewer, high-yielding steps. catsci.com Process parameters such as reaction temperature, pressure, concentration, and addition rates must be meticulously optimized to maximize yield and minimize byproduct formation.

Reagent and Solvent Selection: The cost and availability of raw materials in bulk are paramount. Solvents represent the largest volume component in most reactions; therefore, choosing an inexpensive, recyclable, and low-toxicity solvent is critical. catsci.com Reducing solvent volume can increase reaction rates and decrease operational costs associated with heating, cooling, and waste disposal. catsci.com

Safety and Hazard Management: The use of highly toxic cyanide sources, such as sodium or potassium cyanide, is a major safety concern in the synthesis of nitriles. researchgate.net Industrial-scale operations require specialized handling procedures, containment facilities, and robust waste detoxification protocols (e.g., treatment with bleach) to manage these hazardous materials. researchgate.net The adoption of less toxic cyanating agents, like potassium ferrocyanide, is a safer alternative. organic-chemistry.org Modern approaches like continuous flow chemistry can significantly mitigate the risks associated with handling large quantities of hazardous reagents by keeping the instantaneous reaction volume small. researchgate.net

Thermal Management: Reactions, particularly the initial etherification, can be exothermic. Effective heat management is crucial on a large scale to prevent thermal runaways, which can lead to dangerous pressure build-up and product degradation. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. catsci.com

Work-up and Purification: The isolation and purification of this compound must be efficient and scalable. Methods like crystallization are often preferred over chromatography on an industrial scale due to lower cost and solvent consumption. The process must be designed to minimize waste streams and allow for the recovery and recycling of solvents and unreacted materials.

Synthesis of Key Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound's biological activity and pharmacokinetic properties. This is achieved by systematically synthesizing and testing derivatives to understand the contribution of each part of the molecule. For this compound, this involves modifications at the acetonitrile moiety and on the phenoxy ring system.

Derivatization at the Acetonitrile Moiety

The acetonitrile moiety offers several reactive sites for chemical modification: the nitrile group itself and the adjacent α-methylene bridge.

Hydrolysis and Related Transformations: The nitrile group can be readily converted into other functional groups. Acid- or base-catalyzed hydrolysis transforms the nitrile into the corresponding carboxylic acid, yielding 4-Methylphenoxyacetic acid, or can be stopped at the intermediate amide stage to produce 4-Methylphenoxyacetamide. acs.orgyoutube.com

Reduction to Amines: The nitrile can be reduced to a primary amine, 2-(4-methylphenoxy)ethanamine, using powerful reducing agents such as lithium aluminum hydride (LiAlH4). youtube.com

α-Alkylation: The protons on the methylene (B1212753) carbon adjacent to the nitrile and phenoxy groups are acidic and can be removed by a strong base (like potassium tert-butoxide) to form a carbanion. researchgate.net This nucleophile can then react with various electrophiles, such as alkyl or benzyl (B1604629) halides, to form α-substituted derivatives. nih.govresearchgate.net This reaction is a powerful tool for introducing molecular complexity and creating a new chiral center.

Addition of Organometallic Reagents: Grignard reagents can add across the carbon-nitrogen triple bond. Subsequent acidic workup hydrolyzes the intermediate imine to yield a ketone. youtube.comyoutube.com This allows for the synthesis of various 1-aryl-2-(4-methylphenoxy)ethanone derivatives.

| Reaction Type | Reagents | Product Structure | Product Name |

|---|---|---|---|

| Hydrolysis (Acid) | H₃O⁺, Heat | 4-Methylphenoxyacetic acid | |

| Reduction | 1. LiAlH₄ 2. H₂O | 2-(4-methylphenoxy)ethan-1-amine | |

| α-Alkylation | 1. Base (e.g., KOtBu) 2. R-X (Alkyl Halide) | 2-(4-methylphenoxy)alkanenitrile | |

| Grignard Addition | 1. R-MgBr 2. H₃O⁺ | 1-R-2-(4-methylphenoxy)ethan-1-one |

Modifications on the Phenoxy Ring System

The aromatic ring of this compound can be modified through electrophilic aromatic substitution to explore the impact of different substituents on biological activity. The existing ether and methyl groups are both activating, ortho-, para-directing groups, which influences the position of incoming electrophiles. libretexts.orgwikipedia.org The ether oxygen is a stronger activating group than the methyl group.

Halogenation: The introduction of halogen atoms (e.g., Cl, Br) can alter the electronic properties and lipophilicity of the molecule. This is typically achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) or elemental halogens with a catalyst. Substitution is expected to occur primarily at the positions ortho to the strongly activating phenoxy oxygen.

Nitration: The introduction of a nitro group (-NO₂) is accomplished using a mixture of nitric acid and sulfuric acid. lkouniv.ac.in This adds a strong electron-withdrawing group to the ring. The resulting nitro-derivatives can be further modified, for example, by reduction to an amino group. Direct nitration of phenol derivatives must be performed carefully to avoid oxidative side reactions. libretexts.org

Friedel-Crafts Reactions: Acylation or alkylation reactions can introduce new carbon substituents onto the ring. lkouniv.ac.in For example, reacting the compound with an acyl chloride in the presence of a Lewis acid like aluminum chloride would install an acyl group, typically ortho to the oxygen.

| Reaction Type | Reagents | Potential Product | Substituent |

|---|---|---|---|

| Chlorination | Cl₂, AlCl₃ or NCS | 2-Chloro-4-methylphenoxyacetonitrile | -Cl |

| Bromination | Br₂, FeBr₃ or NBS | 2-Bromo-4-methylphenoxyacetonitrile | -Br |

| Nitration | HNO₃, H₂SO₄ | 4-Methyl-2-nitrophenoxyacetonitrile | -NO₂ |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-4-methylphenoxyacetonitrile | -C(O)R |

Preparation of Specific Stereoisomers and Analogues

Preparation of Stereoisomers: As noted, α-alkylation of the acetonitrile moiety creates a stereocenter, resulting in a racemic mixture of two enantiomers. Since enantiomers often have different biological activities and metabolic profiles, the synthesis of single, pure stereoisomers is highly desirable. This can be achieved through several strategies:

Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the alkylation reaction to occur from a specific face, leading to a preponderance of one diastereomer. The auxiliary is then cleaved to yield the enantiomerically enriched product. york.ac.uk

Asymmetric Catalysis: A chiral catalyst is used in a substoichiometric amount to control the stereochemical outcome of the reaction, directly producing an enantiomerically enriched product. nih.gov This is often a more efficient method than using chiral auxiliaries.

Resolution: The racemic mixture is separated into its individual enantiomers. This can be done by reacting the mixture with a chiral resolving agent to form diastereomers that can be separated by physical means like crystallization, or by using chiral chromatography.

Preparation of Analogues: The synthesis of structural analogues involves replacing key functional groups with others that have similar steric or electronic properties, a concept known as bioisosterism. nih.govu-tokyo.ac.jp This strategy is used to improve potency, selectivity, or pharmacokinetic properties. nih.gov For this compound, this could involve:

Ether Linkage Replacement: The ether oxygen (-O-) could be replaced with bioisosteres such as a sulfur atom (-S-), an amino group (-NH-), or a methylene group (-CH₂-).

Nitrile Group Replacement: The cyano group (-CN) can be replaced by other small, electron-withdrawing groups like a tetrazole ring, which is a common bioisostere for a carboxylic acid group.

Aromatic Ring Analogues: The p-methylphenyl ring could be replaced with other aromatic or heteroaromatic systems, such as pyridine, thiophene, or pyrimidine, to explore different binding interactions with a biological target.

Reactivity and Transformation Pathways of 4 Methylphenoxyacetonitrile

Reactions at the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for several important transformations.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental reaction that typically proceeds under acidic or basic conditions to yield either amides or carboxylic acids.

In acid-catalyzed hydrolysis , the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile, such as water, can then attack this carbon. Following a proton transfer and tautomerization, an amide intermediate, 4-Methylphenoxyacetamide , is formed. youtube.comchemistrysteps.com If the reaction is allowed to proceed with further heating in the aqueous acid, the amide is subsequently hydrolyzed to the corresponding carboxylic acid, 4-Methylphenoxyacetic acid , and ammonium (B1175870) ions. youtube.comchemistrysteps.com

Under basic conditions , a strong nucleophile like the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. youtube.comchemistrysteps.com The resulting imine anion is protonated by water to give a hydroxy imine, which tautomerizes to the amide. youtube.com Similar to the acidic pathway, prolonged reaction time and heat will lead to the hydrolysis of the amide. This step involves the nucleophilic acyl substitution of the amide by a hydroxide ion, ultimately forming a carboxylate salt. chemistrysteps.com An acidic workup is then required to protonate the salt to yield the final carboxylic acid product, 4-Methylphenoxyacetic acid. youtube.comchemistrysteps.comchemspider.comfishersci.canih.govnist.govnist.gov The base-promoted hydrolysis is irreversible because the final deprotonation of the carboxylic acid drives the reaction to completion. chemistrysteps.com

| Conditions | Intermediate Product | Final Product |

|---|---|---|

| Aqueous Acid (e.g., H₂SO₄, HCl) + Heat | 4-Methylphenoxyacetamide | 4-Methylphenoxyacetic acid |

| Aqueous Base (e.g., NaOH, KOH) + Heat, then Acid Workup | 4-Methylphenoxyacetamide | 4-Methylphenoxyacetic acid |

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine, 2-(4-methylphenoxy)ethan-1-amine , through various methods, most commonly via catalytic hydrogenation or with chemical hydrides.

Catalytic hydrogenation involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. rsc.orgresearchgate.net Catalysts such as Palladium (Pd), Platinum (Pt), or Raney Nickel are often employed. researchgate.netrsc.org The reaction typically requires high pressures and temperatures to proceed efficiently. This method is widely used in industrial processes due to its effectiveness and the relative ease of product isolation. Recent studies have explored various palladium-based alloy catalysts to improve selectivity for the primary amine and reduce the formation of secondary and tertiary amine byproducts. rsc.org Electrochemical hydrogenation methods are also being developed as a promising alternative. escholarship.orgresearchgate.net

Alternatively, reduction can be achieved using potent hydride reagents like lithium aluminum hydride (LiAlH₄) . In this reaction, a hydride ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The resulting imine anion is complexed with the aluminum species, which allows for a second hydride addition. Subsequent quenching of the reaction with water protonates the resulting dianion to yield the primary amine.

| Reagents and Conditions | Product | Notes |

|---|---|---|

| H₂, Raney Ni/Pd/Pt, High Pressure, High Temperature | 2-(4-methylphenoxy)ethan-1-amine | Common industrial method. |

| 1. LiAlH₄ in ether or THF; 2. H₂O workup | 2-(4-methylphenoxy)ethan-1-amine | Standard laboratory procedure for small-scale synthesis. |

Cycloaddition Reactions, e.g., Tetrazole Formation

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. slideshare.netnih.govwikipedia.org A prominent example is the reaction with azides to form tetrazoles, a reaction often referred to as the Huisgen cycloaddition. wikipedia.orgyoutube.com

When this compound reacts with an azide (B81097) source, such as sodium azide (NaN₃) often in the presence of an ammonium salt or a Lewis acid catalyst, it forms 5-((4-methylphenoxy)methyl)-1H-tetrazole . scielo.org.zaprepchem.com The reaction is typically carried out at elevated temperatures in a polar aprotic solvent like dimethylformamide (DMF). scielo.org.zaprepchem.com The mechanism is generally considered a concerted pericyclic process involving a six-electron transition state. slideshare.net The reaction's scope can be influenced by the substituents on the nitrile; electron-withdrawing groups can increase the polarity and reactivity of the nitrile group, leading to higher product yields. scielo.org.za This transformation is significant in medicinal chemistry, as the tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid group. scielo.org.za

| Reagents | Solvent | Conditions | Product |

|---|---|---|---|

| Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) | DMF | Heating (e.g., 135°C) | 5-((4-methylphenoxy)methyl)-1H-tetrazole |

| Sodium Azide (NaN₃), Nano-TiCl₄·SiO₂ (catalyst) | DMF | Reflux | 5-((4-methylphenoxy)methyl)-1H-tetrazole |

Reactions at the Phenoxy Moiety

The aromatic ring of this compound is subject to substitution reactions, with the regiochemical outcome dictated by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile, attacking a strong electrophile. The directing effect of the substituents on the ring determines the position of the incoming electrophile.

The this compound ring has two substituents to consider:

Methyl group (-CH₃): This is a weakly activating group that directs incoming electrophiles to the ortho and para positions relative to itself via an inductive effect. libretexts.org

Oxyacetonitrile group (-OCH₂CN): The ether oxygen is an activating group due to its ability to donate a lone pair of electrons into the ring through resonance. organicchemistrytutor.comyoutube.com This donation increases the electron density at the ortho and para positions, making them more nucleophilic. organicchemistrytutor.comyoutube.com This resonance effect generally outweighs the inductive electron-withdrawing effect of the oxygen's electronegativity. libretexts.org

The combined influence of a strongly activating ortho, para-directing oxyacetonitrile group and a weakly activating ortho, para-directing methyl group will strongly favor substitution at the positions that are ortho and para to the oxygen atom (positions 2 and 6). Position 4 is already occupied by the methyl group. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield predominantly 2-substituted products.

| Reaction | Typical Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(2-Nitro-4-methylphenoxy)acetonitrile |

| Bromination | Br₂, FeBr₃ | 2-(2-Bromo-4-methylphenoxy)acetonitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(2-Acyl-4-methylphenoxy)acetonitrile |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) involves the attack of a strong nucleophile on an aromatic ring, resulting in the displacement of a leaving group. This reaction is in mechanistic opposition to EAS; it requires the aromatic ring to be electron-deficient. masterorganicchemistry.com

The SₙAr reaction proceeds readily only when the aromatic ring is activated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halogen). libretexts.orglibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org

The this compound molecule does not meet these criteria. It lacks a suitable leaving group on the aromatic ring, and the substituents present (methyl and oxyacetonitrile) are electron-donating or only weakly withdrawing, making the ring electron-rich rather than electron-poor. masterorganicchemistry.com Consequently, this compound is not expected to undergo nucleophilic aromatic substitution under typical SₙAr conditions. For such a reaction to occur, the aromatic ring would need to be substantially modified, for instance, by the introduction of multiple nitro groups. nih.govnih.gov

Reactions at the Methylene (B1212753) Bridge

The methylene bridge (-CH2-) in this compound is positioned between the electron-withdrawing nitrile group and the oxygen atom of the phenoxy group. This positioning makes the protons on the methylene carbon acidic and susceptible to deprotonation by a base, forming a carbanion. This carbanion is a key intermediate that facilitates a variety of functionalization reactions, particularly the formation of new carbon-carbon bonds.

α-Functionalization and Carbon-Carbon Bond Formation

The generation of a carbanion at the α-position (the methylene bridge) allows for subsequent reactions with various electrophiles, leading to α-functionalization and the formation of new carbon-carbon bonds. These reactions are fundamental in organic synthesis for building more complex molecular structures.

α-Alkylation: In the presence of a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), this compound can be deprotonated. The resulting carbanion can then react with alkyl halides in a nucleophilic substitution reaction to introduce an alkyl group at the methylene bridge. This process, known as α-alkylation, is a common strategy for extending the carbon chain.

Knoevenagel Condensation: The acidic nature of the methylene protons enables this compound to participate in Knoevenagel condensation reactions. nih.govresearchgate.net This reaction involves the base-catalyzed condensation of a compound with an active methylene group (in this case, this compound) with an aldehyde or ketone. The reaction typically proceeds via a nucleophilic addition of the carbanion to the carbonyl carbon, followed by dehydration to yield an α,β-unsaturated nitrile. For instance, the reaction with substituted benzaldehydes in the presence of a catalyst like potassium phosphate (B84403) in ethanol (B145695) can produce substituted cinnamonitrile (B126248) derivatives. nih.gov The general procedure involves stirring an equimolar mixture of the aldehyde and the phenylacetonitrile (B145931) derivative with a catalytic amount of base in a suitable solvent at room temperature. nih.gov

Below is a table illustrating the types of products that can be expected from the Knoevenagel condensation of this compound with various aromatic aldehydes, based on general procedures for similar phenylacetonitriles. nih.gov

| Aldehyde Reactant | Base/Solvent System | Expected Product |

| Benzaldehyde | K3PO4 / Ethanol | 2-(4-methylphenoxy)-3-phenylacrylonitrile |

| 4-Methoxybenzaldehyde | Piperidine / Ethanol | 2-(4-methylphenoxy)-3-(4-methoxyphenyl)acrylonitrile |

| 4-Nitrobenzaldehyde | K3PO4 / Ethanol | 2-(4-methylphenoxy)-3-(4-nitrophenyl)acrylonitrile |

This data is representative of typical Knoevenagel condensation reactions and specific yields for this compound would require experimental verification.

Catalytic Transformations Involving this compound

Catalytic methods offer efficient and selective pathways for transforming the functional groups within this compound. Both the nitrile group and the aromatic ring can be subjected to various catalytic transformations.

Catalytic Hydrogenation of the Nitrile Group: The nitrile group of this compound can be catalytically hydrogenated to a primary amine, 2-(4-methylphenoxy)ethan-1-amine. This transformation is typically achieved using transition metal catalysts such as Raney nickel, palladium on carbon (Pd/C), or rhodium catalysts under a hydrogen atmosphere. tamu.eduwiley-vch.dersc.org The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. For example, rhodium-catalyzed asymmetric hydrogenation has been extensively studied for the synthesis of chiral amines from prochiral enamides and other unsaturated precursors. wiley-vch.dersc.org While specific conditions for this compound are not widely reported, analogous nitrile reductions suggest that catalysts like Raney nickel in an alcoholic solvent with ammonia (B1221849) (to suppress secondary amine formation) would be effective.

Catalytic Hydrolysis of the Nitrile Group: The nitrile group can also be hydrolyzed to a carboxylic acid, 2-(4-methylphenoxy)acetic acid, under acidic or basic conditions. This reaction is often catalyzed by strong acids (e.g., H2SO4) or bases (e.g., NaOH). The reaction proceeds via the intermediate formation of an amide. While not strictly a catalytic transformation in the metallic sense, it represents a catalyzed chemical conversion.

Copper-Catalyzed Cyanation Reactions: While this compound itself is a nitrile, it is worth noting the broader context of copper-catalyzed reactions involving nitriles. Acetonitrile (B52724), the simplest nitrile, has been used as a cyanating agent in copper-catalyzed reactions for the cyanation of arenes. thieme.denih.gov This involves the challenging cleavage of the C-CN bond of acetonitrile. Such methodologies could potentially be explored for cross-coupling reactions involving the nitrile group of this compound, although this would represent a novel and currently undocumented transformation pathway.

The following table summarizes potential catalytic transformations of this compound based on established methodologies for similar compounds.

| Transformation | Catalyst/Reagent | Product |

| Nitrile Hydrogenation | Raney Nickel, H2 | 2-(4-methylphenoxy)ethan-1-amine |

| Nitrile Hydrogenation | Pd/C, H2 | 2-(4-methylphenoxy)ethan-1-amine |

| Nitrile Hydrolysis | H2SO4, H2O | 2-(4-methylphenoxy)acetic acid |

| Nitrile Hydrolysis | NaOH, H2O | Sodium 2-(4-methylphenoxy)acetate |

These transformations are based on general catalytic methods for nitriles and specific optimal conditions for this compound would need to be determined experimentally.

Advanced Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic techniques are indispensable for confirming the identity and purity of 4-Methylphenoxyacetonitrile. High-resolution NMR, mass spectrometry, and vibrational spectroscopy (Infrared and Raman) each offer unique insights into the molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the different types of protons in the molecule. The methyl group protons on the aromatic ring typically appear as a singlet in the upfield region. The aromatic protons exhibit a characteristic splitting pattern (often two doublets) indicative of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons adjacent to the nitrile and phenoxy groups appear as a singlet in the downfield region due to the deshielding effect of the neighboring oxygen and cyano groups.

The ¹³C NMR spectrum provides information on the carbon framework. oregonstate.edu Key signals include those for the methyl carbon, the methylene carbon of the acetonitrile (B52724) group, and the nitrile carbon, which appears significantly downfield. oregonstate.edu The aromatic carbons show distinct chemical shifts, with the carbon atom attached to the oxygen appearing at a lower field than the others due to the ether linkage. whitman.edu Quaternary carbons, such as the one bearing the methyl group and the one attached to the ether oxygen, are also identifiable. whitman.edu

Predicted NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |

| -CH₃ | ~2.3 | Singlet | -CH₃ | ~20-22 |

| Ar-H (ortho to -CH₃) | ~7.1-7.2 | Doublet | -CH₂CN | ~55-60 |

| Ar-H (ortho to -O) | ~6.9-7.0 | Doublet | -C≡N | ~117-120 |

| -CH₂CN | ~4.7 | Singlet | Ar-C (ortho to -CH₃) | ~130 |

| Ar-C (ortho to -O) | ~115 | |||

| Ar-C (ipso, -CH₃) | ~132-135 | |||

| Ar-C (ipso, -O) | ~155-158 |

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in its structural confirmation. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule.

The fragmentation of this compound under electron ionization is expected to follow predictable pathways based on its functional groups. msu.edu Key fragmentation processes would likely include:

Alpha-cleavage: Cleavage of the bond between the oxygen and the methylene group, leading to the formation of a stable 4-methylphenoxide radical or cation.

Benzylic cleavage: Loss of the cyanomethylene group (-CH₂CN) to generate a 4-methylphenoxy cation.

Formation of the tropylium (B1234903) ion: Rearrangement of the aromatic ring upon fragmentation can lead to the formation of a tropylium or related ions.

Loss of the nitrile group: A fragment corresponding to the loss of a CN radical can also be observed.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 147 | [C₉H₉NO]⁺ | Molecular Ion (M⁺) |

| 107 | [C₇H₇O]⁺ | Loss of CH₂CN |

| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement of the methylphenyl group |

| 77 | [C₆H₅]⁺ | Loss of methyl and CO from the phenoxy fragment |

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. vscht.czmsu.edu The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific bonds. uhcl.edu

The key diagnostic peaks include:

A sharp, medium-intensity band for the nitrile (C≡N) stretch. libretexts.org

Strong bands corresponding to the aromatic C-O-C (ether) stretching vibrations. vscht.cz

Multiple bands in the C-H stretching region, corresponding to both aromatic (sp² C-H) and aliphatic (sp³ C-H) bonds. libretexts.org

Characteristic peaks in the "fingerprint region" (below 1500 cm⁻¹) related to C-H bending and aromatic ring vibrations, which can confirm the 1,4-substitution pattern. msu.edu

Characteristic IR Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 3000-2850 | C-H Stretch | -CH₃ and -CH₂- |

| 2260-2240 | C≡N Stretch | Nitrile |

| 1610-1580, 1510-1475 | C=C Stretch | Aromatic Ring |

| 1250-1200 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1050-1000 | Symmetric C-O-C Stretch | Aryl Ether |

| 850-800 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the nitrile (C≡N) stretching vibration and the symmetric "breathing" modes of the aromatic ring are expected to produce strong and sharp Raman signals. nih.gov

Advanced applications of Raman spectroscopy for this compound could include:

Quantitative Analysis: The intensity of the characteristic nitrile peak could be used to quantify the concentration of this compound in reaction mixtures or final products.

In-situ Reaction Monitoring: Raman spectroscopy can be used to monitor the progress of reactions involving the formation or consumption of this compound in real-time without the need for sample extraction.

Polymorph and Isomer Identification: In cases where different crystalline forms or isomers might exist, Raman spectroscopy can often distinguish between them due to subtle differences in their vibrational spectra.

Computational Chemistry and Cheminformatics

Computational methods provide theoretical insights that complement experimental data, offering a deeper understanding of molecular properties and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the reactivity of molecules. nih.gov For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths and angles.

Analyze Frontier Molecular Orbitals (FMOs): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. The locations of these orbitals indicate the likely sites for electrophilic and nucleophilic attack.

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the nitrile group and the oxygen atom of the ether are expected to be electron-rich sites, while the aromatic protons and the methylene group might be relatively electron-poor.

Predict Spectroscopic Properties: DFT calculations can be used to predict vibrational frequencies (IR and Raman) and NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. nih.gov

Applications in Medicinal Chemistry and Biological Research

Anticancer Research and Signaling Pathways

Extensive searches of scientific literature and research databases did not yield any specific studies on the anticancer properties of 4-Methylphenoxyacetonitrile. The following subsections detail the specific areas where no data was found.

There is no available research data to suggest that this compound has been investigated for its potential to inhibit the PI3K/NF-κB signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and inflammation, and its dysregulation is frequently observed in various cancers. researchgate.netmdpi.comnih.govnih.govbohrium.com

No studies were found that examined the effect of this compound on the expression of matrix metalloproteinases (MMPs). MMPs are a family of enzymes that play a crucial role in the degradation of the extracellular matrix, a process that is integral to cancer invasion and metastasis. nih.govnih.govmedchemexpress.comwikipedia.org

There is a lack of published research on the efficacy of this compound or its derivatives in any cancer cell line studies. Such studies are fundamental in preclinical research to determine the cytotoxic or cytostatic effects of a compound on cancer cells.

Antimicrobial and Antifungal Activities

Similar to the anticancer research, there is a notable absence of direct scientific evidence regarding the antimicrobial and antifungal activities of this compound.

No specific data from antimicrobial screening assays involving this compound against any bacterial strains have been reported in the available literature.

Due to the absence of studies on the antimicrobial effects of this compound, there is no information available regarding the structure-activity relationships of this compound or its derivatives in the context of antimicrobial efficacy. nih.govnih.govmdpi.com

Applications in Regenerative Medicine

Oct3/4 Gene Expression Modulation and iPSC Generation

The transcription factor Oct3/4 is a cornerstone in the field of regenerative medicine, playing a pivotal role in maintaining the pluripotency of embryonic stem cells and in the generation of induced pluripotent stem cells (iPSCs). researchgate.netgeneticsmr.org The ability to modulate the expression of the Oct3/4 gene using small molecules is a significant area of research. In this context, derivatives of phenoxyacetonitrile (B46853) have been identified as potent inducers of Oct3/4.

A high-throughput screening campaign identified 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile and its derivatives as enhancers of Oct3/4 expression. researchgate.net This discovery is significant as it points to the potential of this class of compounds in the chemical reprogramming of somatic cells. The study demonstrated that these compounds not only promote the expression and stabilization of Oct3/4 but also enhance its transcriptional activity in various human somatic cells. researchgate.net

The core function of Oct3/4 is to activate or repress a wide network of downstream target genes, and its expression level must be tightly regulated to maintain the undifferentiated state of embryonic stem cells. nih.gov The identification of small molecules like phenoxyacetonitrile derivatives that can influence this delicate balance opens up new avenues for developing safer and more efficient protocols for iPSC generation, potentially reducing the reliance on viral vectors for the introduction of pluripotency factors. researchgate.net

While direct studies on this compound are not available, the findings on its derivatives suggest a promising role for the phenoxyacetonitrile scaffold in the modulation of pluripotency-associated genes.

Exploration of Derivative Efficacy in Somatic Cell Reprogramming

The ultimate goal of identifying Oct3/4-inducing small molecules is to facilitate the reprogramming of somatic cells into iPSCs. nih.gov This process involves overcoming significant epigenetic barriers to revert a differentiated cell to a pluripotent state. Chemical inducers are seen as a valuable tool in this process, potentially replacing or supplementing the transcription factors traditionally used for reprogramming. nih.gov

While research has identified phenoxyacetonitrile derivatives as inducers of Oct3/4 expression, extensive studies on the efficacy of this compound and its specific derivatives in the complete process of somatic cell reprogramming are not yet available in the public domain. The journey from identifying a gene expression modulator to a compound that can efficiently contribute to the generation of stable iPSC lines is a long and complex one, requiring further investigation.

Other Biological Activities and Mechanisms of Action

Enzyme Inhibition Studies, e.g., β-Lactamase Inhibition

β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The inhibition of these enzymes is a critical strategy in combating antibiotic resistance. frontiersin.org While a wide array of compounds have been investigated as β-lactamase inhibitors, there is currently no specific research available in the scientific literature detailing studies on this compound for β-lactamase inhibition.

Antioxidant Activity

To date, specific studies evaluating the antioxidant activity of this compound have not been reported in the available scientific literature.

Potential as Analgesic and Anti-inflammatory Agents

There is growing interest in the development of new analgesic and anti-inflammatory agents to address the limitations of existing therapies. nih.gov Research into compounds structurally related to this compound has indicated potential in this area.

A study on a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues demonstrated significant analgesic and anti-inflammatory properties in in vivo models. semanticscholar.org The research highlighted the potential of these compounds, with some derivatives showing potent inhibition of COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs. semanticscholar.org

Furthermore, investigations into other structurally related compounds have also shown promise. For instance, a study on a pivalate-based Michael product reported dose-dependent pain reduction and anti-inflammatory effects in animal models. mdpi.com The compound exhibited inhibitory activity against both COX-1 and COX-2 enzymes. mdpi.com Another study on dexketoprofen (B22426) amide derivatives also confirmed anti-inflammatory effects, suggesting that the pharmacological profile of such compounds may also involve the modulation of oxidative stress pathways. mdpi.com

While these studies were not conducted on this compound itself, the findings for these related compounds suggest that the broader structural class may possess analgesic and anti-inflammatory potential, warranting further investigation.

Below is a table summarizing the findings on the potential analgesic and anti-inflammatory activity of related compounds.

| Compound Class | Key Findings | Reference |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3- phenylbutanals and carboxylic acid analogues | Potent in vitro inhibition of COX-1 and COX-2; significant in vivo analgesic and anti-inflammatory effects. | semanticscholar.org |

| Pivalate-based Michael product | Dose-dependent analgesic and anti-inflammatory activity in animal models; inhibition of COX-1 and COX-2. | mdpi.com |

| Dexketoprofen amide derivatives | Confirmed anti-inflammatory effects in vivo; potential modulation of oxidative stress pathways. | mdpi.com |

Toxicological Considerations and Safety Profiles in Research Contexts

In the realm of medicinal chemistry and biological research, a thorough understanding of the toxicological profile of a compound is paramount for ensuring the safety of researchers and the integrity of experimental outcomes. For this compound, while comprehensive toxicological data is not extensively available in publicly accessible literature, preliminary hazard assessments and data from structurally related compounds provide a basis for safety considerations in a research setting.

Acute Toxicity

Limited direct data is available for the acute toxicity of this compound. However, hazard statements associated with the compound indicate that it is harmful if swallowed, in contact with skin, or if inhaled. This suggests that the compound has the potential to cause adverse health effects upon short-term exposure through oral, dermal, and inhalation routes. In the absence of specific LD50 (median lethal dose) or LC50 (median lethal concentration) values for this compound, it is prudent to handle the compound with care, employing appropriate personal protective equipment to minimize exposure. For context, related nitrile compounds, such as acetonitrile (B52724), are known to be harmful and can cause symptoms like headache, dizziness, and nausea upon acute exposure.

Irritation and Sensitization

This compound is classified as a substance that causes skin irritation and serious eye irritation. Direct contact with the skin may lead to redness, itching, and inflammation. Ocular exposure can result in more severe damage, including pain, redness, and potential impairment of vision. Due to its irritant properties, direct contact with the skin and eyes must be avoided through the use of chemical-resistant gloves and safety goggles. There is currently no specific information available regarding the potential of this compound to cause skin sensitization, which would involve an allergic response upon repeated exposure.

Genotoxicity and Carcinogenicity

There is a lack of specific studies on the genotoxicity of this compound, which would assess its potential to damage genetic material. For some related compounds, there is a suspicion of causing genetic defects. However, without direct testing of this compound, its mutagenic potential remains uncharacterized. Similarly, there is no evidence from animal studies to suggest that structurally similar compounds are carcinogenic.

Interactive Data Tables

Table 1: Hazard Classification for this compound

| Hazard Class | Classification |

| Acute Toxicity (Oral) | Harmful if swallowed |

| Acute Toxicity (Dermal) | Harmful in contact with skin |

| Acute Toxicity (Inhalation) | Toxic if inhaled |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |

| Specific Target Organ Toxicity | May cause respiratory irritation |

Table 2: Recommended Safety Precautions in a Research Setting

| Precautionary Measure | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Applications in Agrochemical and Materials Science Research

Agrochemical Development

The exploration of 4-Methylphenoxyacetonitrile in agrochemical development is largely influenced by the well-established herbicidal properties of related phenoxy compounds.

Exploration for New Pesticides and Herbicides

Research into the potential pesticidal and herbicidal activities of this compound is rooted in the history of phenoxy herbicides, a class of compounds known for their selective control of broadleaf weeds. wikipedia.org While specific large-scale studies on this compound are not extensively documented in publicly available literature, its structural similarity to foundational herbicides like MCPA ((4-chloro-2-methylphenoxy)acetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid) makes it a candidate for synthesis and screening programs.

The general approach in developing new pesticides involves the synthesis of analogues of existing active compounds. By modifying functional groups on the aromatic ring or the acetic acid moiety of phenoxy herbicides, researchers can fine-tune the compound's efficacy, crop selectivity, and environmental persistence. The replacement of the carboxylic acid group with a nitrile group, as seen in this compound, is a common strategy in medicinal and agrochemical research to alter the compound's polarity, metabolic stability, and mode of action.

The following table outlines the structural comparison of this compound with related phenoxy herbicides, highlighting the potential for its exploration as a novel agrochemical.

| Compound | Structure | Key Functional Groups | Primary Application |

| This compound | Phenoxy, Methyl, Nitrile | Under Investigation | |

| MCPA | Phenoxy, Methyl, Carboxylic Acid, Chlorine | Herbicide | |

| 2,4-D | Phenoxy, Carboxylic Acid, Chlorine | Herbicide |

Chemical Stability and Reactivity in Agrochemical Formulations

Factors influencing the stability of this compound in a hypothetical formulation would include:

pH of the formulation: Extremes in pH could lead to hydrolysis of the nitrile group.

Presence of water: Water is a key reactant in the hydrolysis of nitriles.

Temperature: Higher temperatures can accelerate degradation reactions.

UV light exposure: Photodegradation can be a concern for many organic compounds.

Further research would be required to determine the optimal formulation conditions to ensure the stability and efficacy of this compound.

Mode of Action Studies in Target Organisms

The mode of action of this compound in target organisms is presumed to be similar to that of other phenoxy herbicides, which act as synthetic auxins. wikipedia.orgpurdue.edu Auxins are plant hormones that regulate growth and development. Phenoxy herbicides mimic these hormones, leading to uncontrolled and disorganized growth in susceptible broadleaf plants, ultimately causing their death. wikipedia.orgokstate.edu

The key steps in the mode of action of synthetic auxins are:

Absorption: The herbicide is absorbed by the leaves and roots of the plant.

Translocation: It is then transported throughout the plant via the phloem and xylem.

Binding to Receptors: The herbicide binds to auxin-binding proteins in the plant cells.

Disruption of Growth Processes: This binding disrupts normal hormonal balance, leading to a cascade of effects including epinasty (twisting of stems and petioles), cell division and elongation abnormalities, and ultimately, plant death.

It is hypothesized that if this compound exhibits herbicidal activity, the nitrile group might be metabolized in the plant to a carboxylic acid, the active form for many phenoxy herbicides. wikipedia.org However, direct studies on the metabolic fate and specific molecular interactions of this compound in plants are necessary to confirm its precise mode of action.

Material Science Applications

The functional groups present in this compound, namely the aromatic ring, the ether linkage, and the nitrile group, suggest its potential utility as a building block in materials science.

Precursor for Polymer Synthesis

While there is no specific documentation of this compound being used as a monomer for polymer synthesis, its functional groups offer several possibilities. The nitrile group (C≡N) is a versatile functional group in polymer chemistry. For example, phthalonitrile monomers, which contain two nitrile groups on a benzene (B151609) ring, can be polymerized to form highly cross-linked, thermally stable polymers. google.com It is conceivable that this compound could be functionalized to introduce a second reactive group, allowing it to be incorporated into polymer chains.

Furthermore, acrylonitrile is a key monomer in the production of various polymers, including polyacrylonitrile and acrylonitrile butadiene styrene (ABS). rsc.org The nitrile group in this compound could potentially undergo polymerization reactions, although this would require specific catalytic conditions.

Incorporation into Functional Materials

The phenoxy and nitrile functionalities of this compound could be leveraged to create functional materials with specific properties. Phenolic compounds are known for their ability to form coordination complexes with metal ions and to participate in the formation of supramolecular structures. llnl.gov The nitrile group can also coordinate with metals and can be chemically transformed into other functional groups, such as amines or carboxylic acids, which can then be used to impart specific functionalities to a material.

Potential research directions for the incorporation of this compound into functional materials include:

Synthesis of novel ligands: The molecule could serve as a ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers with potential applications in catalysis or gas storage.

Modification of polymer surfaces: The compound could be used to modify the surface of existing polymers to introduce specific properties, such as altered hydrophobicity or the ability to bind to other molecules.

Development of specialty resins: Through condensation reactions with other monomers, this compound could be incorporated into specialty resins with tailored thermal or mechanical properties.

Further investigation is needed to explore these potential applications and to synthesize and characterize new materials derived from this compound.

Environmental Fate and Impact in Agrochemical Research

Metabolism and Degradation Pathways

Specific studies detailing the metabolic and degradation pathways of this compound in various environmental compartments such as soil, water, and sediment are not extensively documented in publicly accessible scientific literature. The transformation of this compound, whether through microbial biodegradation or abiotic processes like hydrolysis and photolysis, remains an area requiring further investigation. Understanding these pathways is essential for predicting the compound's environmental persistence and the formation of any potential metabolites of concern.

Environmental Safety Studies

Comprehensive environmental safety studies, including ecotoxicological data on a range of non-target organisms (e.g., aquatic invertebrates, fish, algae, and soil organisms), are not specifically available for this compound in the public record. Such studies are fundamental to establishing the environmental risk profile of a compound intended for or with the potential for release into the environment. Without this data, a thorough assessment of its potential impact on biodiversity and ecosystem health cannot be conducted.

Future Research Directions and Translational Perspectives

Integration of Artificial Intelligence and Machine Learning in Discovery and Optimization

Development of Novel Derivatives with Enhanced Efficacy and Selectivity

A significant area of future research will be the rational design and synthesis of novel derivatives of 4-Methylphenoxyacetonitrile. By modifying the core structure—for example, by altering the position of the methyl group or introducing other functional groups onto the aromatic ring—researchers can fine-tune the molecule's properties. The goal is to develop derivatives with enhanced biological efficacy and greater selectivity for specific targets. For instance, studies on other complex nitrile-containing compounds have shown that structural modifications can lead to compounds with potent activities, such as promoting neurogenesis. researchgate.net This approach could be applied to this compound to explore its potential in various fields, from materials science to pharmaceuticals. The systematic exploration of its structure-activity relationships (SAR) will be crucial in identifying derivatives with superior performance characteristics.

Advanced Mechanistic Studies for Biological and Chemical Transformations

A deeper understanding of the mechanisms underlying the biological and chemical transformations of this compound is essential for its future development. Advanced analytical techniques, such as in-situ spectroscopy and computational modeling, can provide detailed insights into reaction pathways and the formation of intermediates. Understanding how the molecule interacts with biological systems at a molecular level is critical for any potential therapeutic applications. Similarly, elucidating the mechanisms of its synthesis and degradation will inform the development of more efficient production methods and environmentally benign disposal strategies. Common routes for the synthesis of related nitrile compounds often involve processes like cyanation of halides or dehydration of amides, and detailed mechanistic studies of these routes can lead to significant process improvements.

Exploration of New Synthetic Methodologies and Sustainable Chemistry Approaches

Future research will increasingly focus on developing greener and more sustainable methods for synthesizing this compound. This aligns with the broader goals of green chemistry to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgchemistryforsustainability.org Traditional synthetic routes, such as those involving alkylation of p-cresol (B1678582) with chloroacetonitrile (B46850), may be replaced by more environmentally friendly alternatives. This could include the use of biocatalysts, flow chemistry, or reactions that proceed in greener solvents like water. rsc.org For example, research into the synthesis of related acetophenone (B1666503) derivatives highlights a shift away from methods like the Friedel-Crafts reaction, which can generate significant waste, towards cleaner, catalytic oxidation processes. guidechem.com Applying these principles to the production of this compound could significantly reduce its environmental footprint and production costs. rsc.org

Potential for Multidisciplinary Research Collaborations

The full potential of this compound will likely be realized through collaborations that bridge different scientific disciplines. Chemists synthesizing novel derivatives could partner with biologists to screen these compounds for interesting activities. Materials scientists could investigate the incorporation of these molecules into new polymers or other advanced materials. Furthermore, collaborations with computational scientists and AI experts will be vital for predictive modeling and data analysis, as mentioned earlier. michaelskinnider.com Such multidisciplinary efforts ensure that the research is comprehensive, drawing upon a wide range of expertise to explore all facets of the compound's potential, from fundamental chemical properties to practical, real-world applications.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | nih.govscbt.com |

| Molecular Weight | 147.17 g/mol | nih.govscbt.com |

| CAS Number | 33901-44-9 | nih.govscbt.com |

| IUPAC Name | 2-(4-methylphenoxy)acetonitrile | nih.gov |

Q & A

Basic Research Question

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as nitriles can release toxic vapors.

- Spill Management : Neutralize spills with alkaline solutions (e.g., 10% NaOH) to hydrolyze nitriles into less toxic carboxylic acids.

Regulatory Note: Follow EPA DSSTox guidelines for waste disposal (CAS 3349-63-1) .

How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites. The nitrile group’s LUMO energy typically dictates reactivity.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization. For example, fluorinated analogs showed enhanced binding affinity in docking studies .

- Solvent Modeling : Use COSMO-RS to predict solvation effects on reaction pathways.

Case Study: For 2-[(4-Fluorobenzyl)amino]acetonitrile, DFT simulations correlated nitrile polarization with reaction rates .

What synthetic routes are most effective for this compound, and how can they be optimized?

Basic Research Question

Common routes include:

Nucleophilic Substitution : React 4-methylphenol with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in acetone).

Cyanation : Treat 4-methylphenoxy bromide with NaCN/CuCN in DMF.

Optimization Strategies:

- Catalysis : Adding phase-transfer catalysts (e.g., TBAB) increases reaction rates by 30–40% .

- Temperature Control : Maintaining 60–80°C minimizes byproduct formation .

How should researchers resolve missing stability data for this compound in existing literature?

Advanced Research Question

Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via HPLC.

Compatability Testing : Assess interactions with common excipients or solvents using thermal (DSC) and spectroscopic methods.

Literature Extrapolation : Use data from structurally similar nitriles (e.g., 4-methoxyphenylacetonitrile’s stability in acetonitrile ).

Table 1: Key Physicochemical Properties of this compound

What meta-analysis approaches are suitable for reconciling conflicting bioactivity data of this compound derivatives?

Advanced Research Question

- Heterogeneity Assessment : Calculate I² and H statistics to determine if variability stems from true biological differences or methodological bias .

- Subgroup Analysis : Stratify data by derivative substituents (e.g., fluoro vs. methoxy groups) to identify structure-activity trends.

- Cumulative Meta-Analysis : Chronologically order studies to detect evolving consensus.

Example: A meta-analysis of nitrile-containing compounds revealed that electron-withdrawing groups enhance antimicrobial activity (RR = 1.45, 95% CI: 1.2–1.7) .

How can this compound serve as a reference standard in chromatography?

Basic Research Question

- HPLC/UPLC : Use its distinct retention time (e.g., C18 column, acetonitrile/water mobile phase) to calibrate systems.

- GC-MS : Monitor the molecular ion (m/z 147) for quantification.

- Cross-Validation : Compare with certified standards like 1-(4-Methoxy-3-methylphenyl)ethanone, which has established chromatographic profiles .

What strategies mitigate byproduct formation during the synthesis of this compound?

Advanced Research Question

- In-Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates like imines or ketones.

- Catalyst Screening : Test palladium or copper catalysts to suppress side reactions (e.g., hydrolysis to amides).

- Solvent Optimization : Replace polar solvents (DMF) with non-polar alternatives (toluene) to reduce nucleophilic attack on the nitrile group .

How do substituents on the phenyl ring influence the biological activity of this compound derivatives?

Advanced Research Question

- Electron-Donating Groups (e.g., -OCH₃) : Increase lipophilicity, enhancing membrane permeability.

- Electron-Withdrawing Groups (e.g., -F) : Stabilize the nitrile group, reducing metabolic degradation.

- QSAR Modeling : Correlate substituent Hammett constants (σ) with bioactivity data to predict optimal modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.